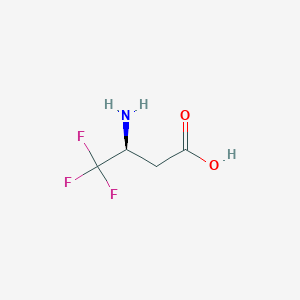

(S)-3-Amino-4,4,4-trifluorobutanoic acid

Description

Significance of Fluorinated Amino Acids in Contemporary Chemical Biology and Organic Synthesis

Fluorinated amino acids are a class of compounds where one or more hydrogen atoms have been replaced by fluorine. bohrium.com This substitution can dramatically alter the physicochemical properties of the amino acid, including its acidity, lipophilicity, and metabolic stability. bohrium.com In the realm of chemical biology, the incorporation of fluorinated amino acids into peptides and proteins allows for the fine-tuning of their biological activity and stability. capes.gov.br For instance, the introduction of these modified amino acids can enhance a protein's resistance to enzymatic degradation. capes.gov.br Furthermore, the presence of the fluorine-19 isotope provides a valuable probe for nuclear magnetic resonance (NMR) studies, enabling detailed investigations of protein structure and interactions.

The strategic incorporation of fluorine into molecules is a well-established strategy in the development of pharmaceuticals and agrochemicals. nii.ac.jp The fluorine atom, despite being similar in size to a hydrogen atom, is the most electronegative element, which imparts a strong inductive effect that can significantly alter the electronic properties of a molecule. nih.govmdpi.com This can lead to enhanced metabolic stability, increased membrane permeability, and more potent binding to target proteins. nii.ac.jpnih.gov The trifluoromethyl group (-CF3), in particular, is known for its high lipophilicity and metabolic stability. nii.ac.jp It can act as a bioisostere for other chemical groups, such as the isopropyl group of leucine (B10760876), allowing for the modification of biological activity while maintaining a similar steric profile. researchgate.net

The presence of fluorine can also influence the conformation of peptides and proteins. For example, the incorporation of fluorinated proline derivatives has been shown to affect the cis/trans isomerization of peptide bonds, which can accelerate protein folding. nii.ac.jp The strong electron-withdrawing nature of fluorine can modulate the electron density of surrounding functional groups, influencing non-covalent interactions that are crucial for maintaining the three-dimensional structure of biomolecules. mdpi.com

The study of fluorinated amino acids has a history spanning several decades, with initial research focusing on their synthesis and fundamental properties. bohrium.com The development of the first fluoride-containing drug, fludrocortisone, in the mid-1950s, provided strong evidence for the potential of fluorine to improve the biological properties of natural compounds. capes.gov.br Since then, advancements in synthetic methodologies have led to the creation of a diverse array of fluorinated amino acids. bohrium.com The only naturally occurring fluorinated amino acid discovered to date is 4-fluoro-L-threonine, produced by Streptomyces cattleya. capes.gov.br In recent years, the synthesis of fluorine-containing amino acids has garnered increasing attention from medicinal chemists, recognizing their importance as building blocks for new drugs. capes.gov.br Modern synthetic strategies include the use of fluorinated building blocks and direct fluorination or fluoroalkylation of existing amino acids and peptides. iris-biotech.de

Fundamental Importance of (S)-3-Amino-4,4,4-trifluorobutanoic acid as a Chiral Building Block

This compound is a valuable chiral building block, meaning it is a molecule with a defined three-dimensional structure that can be used to construct larger, more complex molecules with specific stereochemistry. Chirality is a critical aspect of drug design, as different enantiomers (mirror-image isomers) of a molecule can have vastly different biological activities. researchgate.net The (S) configuration of this compound ensures that synthetic pathways can maintain the desired stereochemistry, which is essential for developing safe and effective therapeutic agents. researchgate.net

The presence of the trifluoromethyl group makes this compound a useful bioisostere for natural amino acids like leucine, where the trifluoromethyl group mimics the isopropyl side chain. researchgate.net This allows medicinal chemists to systematically modify peptides and peptidomimetics to enhance their properties, such as metabolic stability and binding affinity. researchgate.netmdpi.com The synthesis of enantiomerically pure derivatives of fluorinated amino acids like this compound is in high demand for drug design. mdpi.com Asymmetric synthesis methods have been developed for the large-scale preparation of this and related compounds, highlighting their commercial and scientific importance. mdpi.com

Below is a table summarizing the properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₆F₃NO₂ |

| Molecular Weight | 157.09 g/mol |

| Chirality | (S)-enantiomer |

| Functional Groups | Carboxylic acid, Amine, Trifluoromethyl |

| Primary Use | Chiral building block in organic synthesis |

Intrinsic Stereochemical and Conformational Attributes of the Compound

The stereochemistry of this compound is defined by the (S) configuration at the chiral center, which is the carbon atom bonded to the amino group. This specific spatial arrangement of atoms is crucial for its recognition by and interaction with other chiral molecules, such as enzymes and receptors in biological systems.

The trifluoromethyl group, with its significant steric bulk and strong electron-withdrawing properties, plays a major role in dictating the conformational preferences of the molecule. iris-biotech.de The presence of this group can influence the torsional angles of the molecular backbone, leading to preferred conformations that can be different from their non-fluorinated counterparts. nii.ac.jp In peptides, the incorporation of trifluoromethyl-containing amino acids has been shown to induce the formation of stable secondary structures, such as β-turns and 3₁₀-helices. nii.ac.jpiris-biotech.de This is due to a combination of steric and electronic effects that can favor a cis-amide bond conformation. iris-biotech.de While specific conformational studies on isolated this compound are not extensively detailed in the provided search results, the general principles observed for other trifluoromethylated amino acids suggest that it will also exhibit distinct conformational preferences that can be exploited in the design of structured peptidomimetics.

The following table presents data on the impact of trifluoromethylated amino acids on peptide conformation.

| Peptide Sequence | Modification | Observed Conformation |

| L-Leu-based pentapeptide | Incorporation of (R)-αCF₃Ala | Right-handed 3₁₀-helix |

| L-Leu-based pentapeptide | Incorporation of (S)-αCF₃Ala | Right-handed 3₁₀-helix |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXQOEWWPPJVII-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(F)(F)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 Amino 4,4,4 Trifluorobutanoic Acid and Its Derivatives

Asymmetric Synthesis Approaches for Enantiopure Access

The enantioselective synthesis of (S)-3-Amino-4,4,4-trifluorobutanoic acid relies on several advanced strategies that establish the crucial stereocenter at the C3 position. These methods include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations, which provide access to the target compound in high enantiomeric purity.

Chiral auxiliaries are recoverable stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds.

The use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases represents a leading methodology for the asymmetric synthesis of a wide variety of α-amino acids. nih.gov This approach utilizes a chiral ligand, often derived from proline, to form a square-planar Ni(II) complex with a glycine Schiff base. The chiral environment created by the ligand effectively shields one face of the nucleophilic glycine α-carbon, directing alkylation to occur from the less hindered face with high diastereoselectivity. beilstein-journals.org

While this method is exceptionally powerful for α-amino acids, its direct application to the synthesis of the β-amino acid this compound via alkylation is not the standard approach. However, the synthesis of the corresponding α-amino acid, (S)-2-amino-4,4,4-trifluorobutanoic acid, serves as an excellent case study of this methodology's effectiveness for producing fluorinated amino acids. nih.govresearchgate.net In a typical procedure, the chiral Ni(II) complex of a glycine Schiff base is alkylated with 2,2,2-trifluoroethyl iodide (CF₃CH₂I) under basic conditions. mdpi.comnih.gov Subsequent disassembly of the resulting complex with acid removes the metal and the chiral auxiliary, which can be recycled, to yield the desired α-amino acid. nih.govmdpi.com This process has been developed for large-scale preparation, demonstrating its practicality and commercial viability. researchgate.netmdpi.com

Table 1: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Ni(II) Complex Alkylation

| Step | Description | Reagents & Conditions | Result |

|---|---|---|---|

| 1. Complex Formation | Glycine is condensed with a chiral ligand (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) and Ni(NO₃)₂. | Base (e.g., NaOMe), Methanol | Chiral Ni(II) complex of glycine Schiff base. |

| 2. Alkylation | The complex is deprotonated to form a nucleophilic enolate, which is then alkylated. | KOH, CF₃CH₂I, DMF, 20-35°C | Alkylated Ni(II) complex with high diastereoselectivity (>99% de). mdpi.comnih.gov |

| 3. Disassembly & Protection | The alkylated complex is hydrolyzed to release the amino acid and reclaim the chiral auxiliary. The free amino acid is often protected in situ. | 6N HCl; then Fmoc-OSu | Enantiomerically pure (>99% ee) N-Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid. nih.govmdpi.com |

This table illustrates the synthesis of the α-amino acid analog as a showcase of the methodology.

While direct alkylation is characteristic for α-amino acid synthesis, related Ni(II) complexes can be used in Michael addition reactions to access β-amino acid derivatives. mdpi.com

A highly effective and direct route to this compound involves the diastereoselective addition of carbon nucleophiles to a chiral N-sulfinylimine. The tert-butanesulfinyl group, introduced by Ellman, serves as an excellent chiral auxiliary for controlling the stereochemistry of additions to the imine carbon. nih.govnih.gov

A key strategy involves the Mannich-type reaction between (S)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine and a malonic ester enolate. rsc.orgnih.gov This reaction constructs the C2-C3 bond of the target molecule and sets the stereochemistry at the C3 position. The reaction proceeds with high yields and good to excellent diastereoselectivity, which is critically dependent on the choice of catalyst and reaction conditions. rsc.orgnih.gov The resulting β-aminomalonate adduct can then be readily converted to the final β-amino acid through subsequent hydrolysis and decarboxylation steps.

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. rsc.org The synthesis of this compound has been achieved using an organocatalytic approach. rsc.orgnih.gov

Specifically, the Mannich reaction of (S)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine with diethyl malonate can be catalyzed by organic bases. rsc.orgnih.gov The nature of the organic base is crucial, not only for promoting the reaction but also for controlling which diastereomer of the product is formed. This catalyst-controlled stereoselectivity provides a powerful tool for accessing different stereoisomers from a single chiral starting material. This reaction represents a successful application of organocatalysis in the synthesis of complex fluorinated β-amino acids. rsc.orgnih.govrsc.org

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations. One of the established methods for obtaining enantiomerically pure this compound involves a chemoenzymatic approach. rsc.org This strategy often involves the chemical synthesis of a racemic or enantiomerically enriched mixture of the amino acid, followed by an enzymatic kinetic resolution.

In this process, the racemic amino acid is first chemically converted to a derivative, such as an N-acetyl or N-(2-phenyl)acetyl derivative. rsc.org An acylase enzyme is then used to selectively hydrolyze the acyl group from one of the enantiomers (e.g., the S-enantiomer), leaving the other enantiomer (the R-enantiomer) acylated. The resulting free amino acid and the acylated amino acid have different physical properties, allowing for their straightforward separation. This method provides access to the β-amino acid in an enantiomerically pure state. rsc.org

Stereodivergent synthesis is a powerful strategy that allows for the selective preparation of any possible stereoisomer of a product with multiple stereocenters, typically by changing a catalyst or a reagent while using the same set of starting materials. rsc.orgnih.gov

A remarkable example of this is the organic base-catalyzed reaction of (S)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine with dialkyl malonates. rsc.orgnih.gov By simply choosing the appropriate organic base catalyst, this reaction can be directed to produce either the (S,Sₛ) or the (R,Sₛ) diastereomer of the resulting β-aminomalonate adduct in high yield and diastereoselectivity. rsc.orgnih.gov This catalyst control over the absolute configuration of the newly formed stereocenter provides a flexible and efficient route to both (R)- and this compound from a single chiral precursor. rsc.orgnih.gov For instance, certain catalysts might favor one transition state, while other catalysts favor a different one, leading to opposite stereochemical outcomes.

Table 2: Catalyst-Controlled Stereodivergent Synthesis of β-Aminomalonate Precursors

| Catalyst (Organic Base) | Diastereomeric Ratio ((R,Sₛ) : (S,Sₛ)) | Diastereomeric Excess (% de) | Predominant Product Isomer |

|---|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 88 : 12 | 76% de | (R,Sₛ) |

| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) | 99 : 1 | 98% de | (R,Sₛ) |

Data adapted from Shibata, N. et al., Chemical Communications, 2012. rsc.orgnih.gov

This approach demonstrates that by selecting the right catalyst, one can prepare either enantiomer of the final product at will, making it a highly valuable and versatile synthetic method. rsc.org

Chiral Auxiliary-Mediated Strategies

Methodologies for Scalable and Industrially Relevant Preparation

The development of scalable and economically viable synthetic routes to enantiopure this compound is crucial for its practical application. Key strategies that have emerged include stereodivergent synthesis using organic base catalysis and the use of chiral auxiliaries in asymmetric synthesis.

One effective approach involves the organic base-catalyzed Mannich reaction of (S)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine with dialkyl malonates. This method provides access to both (R)- and this compound with good to excellent diastereoselectivity (76-98% de). The choice of organic base and reaction conditions can be tuned to favor the desired stereoisomer, making it a versatile and stereodivergent route. nih.gov

Another powerful strategy for the large-scale asymmetric synthesis of fluorinated amino acids is the use of chiral auxiliaries, such as chiral nickel(II) complexes. While extensively demonstrated for α-amino acids, this methodology provides a robust framework for the industrial production of β-amino acid analogues. nih.govchemrxiv.orgmdpi.com The process typically involves the alkylation of a chiral Ni(II) complex of a glycine or alanine (B10760859) Schiff base, followed by diastereomer separation and hydrolysis to yield the desired enantiomerically pure amino acid. This method is advantageous due to the recyclability of the chiral auxiliary and the high diastereoselectivity often achieved. mdpi.com

Below is a table summarizing these scalable and industrially relevant methodologies.

| Methodology | Key Reagents/Catalysts | Stereocontrol | Scale | Advantages |

| Organic Base-Catalyzed Mannich Reaction | (S)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine, Dialkyl malonates, Organic base (e.g., DBU) | Diastereoselective (76-98% de) | Lab to Pilot | Stereodivergent, access to both enantiomers |

| Chiral Auxiliary (Ni(II) Complex) | Chiral Ni(II) Schiff base complex, Alkylating agent, Base | High diastereoselectivity | Gram-scale+ | Recyclable auxiliary, high purity products |

Strategies for Derivatization and Functionalization of the Compound

Selective Protection and Deprotection Strategies of Amine and Carboxyl Groups

The selective protection and deprotection of the amine and carboxyl groups of this compound are essential for its use as a building block in peptide synthesis and for the construction of more complex molecules. The most commonly employed protecting groups for the amino function are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions and is removed with strong acids such as trifluoroacetic acid (TFA). The Fmoc group is installed using Fmoc-OSu or Fmoc-Cl and is cleaved under mild basic conditions, commonly with piperidine (B6355638) in DMF. The orthogonality of these protecting groups allows for selective deprotection in the presence of other sensitive functionalities. The benzyloxycarbonyl (Cbz) group is another valuable amine protecting group, often introduced using benzyl (B1604629) chloroformate and removed by catalytic hydrogenation. organic-chemistry.orgresearchgate.net

The carboxyl group is typically protected as an ester, such as a methyl or ethyl ester. Esterification can be achieved using the corresponding alcohol under acidic conditions (e.g., with HCl or SOCl₂) or through other standard esterification protocols. nih.gov These esters are generally stable under the conditions used for Fmoc removal but can be cleaved by hydrolysis under acidic or basic conditions.

The following table outlines common protection strategies for this compound.

| Functional Group | Protecting Group | Introduction Reagents | Deprotection Conditions | Orthogonality |

| Amine | Boc (tert-butyloxycarbonyl) | Boc₂O, base (e.g., NaHCO₃) | Strong acid (e.g., TFA in DCM) | Stable to mild base (Fmoc deprotection) |

| Amine | Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-OSu, base (e.g., NaHCO₃) | Mild base (e.g., 20% piperidine in DMF) | Stable to acid (Boc deprotection) |

| Amine | Cbz (Benzyloxycarbonyl) | Benzyl chloroformate, base | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to both acidic and basic conditions |

| Carboxyl | Methyl Ester (Me) | Methanol, SOCl₂ or HCl | Acid or base hydrolysis (e.g., LiOH, H₂O) | Stable to Fmoc deprotection conditions |

| Carboxyl | Ethyl Ester (Et) | Ethanol, SOCl₂ or HCl | Acid or base hydrolysis (e.g., LiOH, H₂O) | Stable to Fmoc deprotection conditions |

Synthesis of Structurally Related Fluorinated β-Amino Acid Analogues

The synthetic methodologies developed for this compound can be extended to prepare a variety of structurally related fluorinated β-amino acid analogues. These analogues are valuable for structure-activity relationship (SAR) studies and for fine-tuning the properties of peptidomimetics.

One prominent method for accessing these analogues is the diastereoselective Mannich-type reaction. For instance, the reaction of α-fluorinated carboxylate esters with N-tert-butylsulfinyl imines provides access to β-amino acids with α-fluorinated quaternary stereogenic centers. rsc.orgresearchgate.net This approach is notable for its use of readily available starting materials and its tolerance of a wide range of functional groups.

Another versatile route involves the conjugate addition of amines to α,β-unsaturated esters bearing a trifluoromethyl group. The aza-Michael addition of amines to β-fluoroalkylated acrylates can proceed in high yields, even under catalyst- and solvent-free conditions, offering a green and efficient pathway to various fluorinated β-amino acid derivatives. mdpi.com

The following table presents a selection of synthetic strategies for preparing structurally related fluorinated β-amino acid analogues.

| Synthetic Strategy | Key Precursors | Resulting Analogue Structure | Key Features |

| Diastereoselective Mannich Reaction | α-Fluorinated carboxylate esters, N-tert-butylsulfinyl imines | β-Amino acids with α-fluoro quaternary centers | High diastereoselectivity, broad substrate scope |

| Aza-Michael Addition | β-Trifluoromethyl acrylates, Amines | β-Amino acids with a trifluoromethyl group at the β-position | High yields, catalyst- and solvent-free options |

| From Trifluoromethyl Imines | Trifluoromethyl imines, Nucleophiles (e.g., enolates) | β-Trifluoromethyl-β-amino acids | Access to a variety of substitution patterns |

| From Fluorinated Aldehydes | Trifluoroacetaldehyde, Malonic acid, Ammonia (Rodionov reaction) | β-Trifluoromethyl-β-alanine derivatives | Classical method for β-amino acid synthesis |

Applications in Advanced Organic Synthesis and Chemical Biology

Utility as a Chiral Building Block in Complex Molecular Construction

The trifluoromethyl group and the chiral amine functionality of (S)-3-amino-4,4,4-trifluorobutanoic acid make it an attractive starting material for synthesizing complex, high-value molecules. Its stereochemistry provides a foundation for building three-dimensional structures with precise control.

Incorporation into Diverse Organic Scaffolds and Heterocyclic Systems

This compound serves as a precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are core components of many pharmaceuticals. The compound's intrinsic functionality allows for cyclization reactions to form scaffolds such as β-lactams (azetidin-2-ones). For instance, the cyclized form of this amino acid, (S)-3-(trifluoromethyl)azetidin-2-one, represents a key trifluoromethylated β-lactam. While synthetic routes to such heterocycles can start from other materials like α-(trifluoromethyl)acrylic acid, the use of the parent β-amino acid provides a direct pathway to this chiral scaffold.

The presence of the trifluoromethyl group in these heterocyclic systems is of particular importance. It can significantly alter the chemical and physical properties of the resulting molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Research has focused on developing synthetic methods to create a variety of trifluoromethylated lactams for potential use in drug discovery.

Contributions to Stereoselective Carbon-Carbon Bond Forming Reactions

While specific research detailing the direct contribution of this compound to stereoselective carbon-carbon bond-forming reactions is not extensively documented in publicly available literature, its potential is inferred from the behavior of similar chiral molecules. As a chiral building block, its inherent stereocenter can be used to direct the formation of new stereocenters in subsequent reactions.

The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the adjacent carbon atoms, which can be exploited in various transformations. The primary amine and carboxylic acid groups can be readily modified to install directing groups or to participate in multi-component reactions, thereby guiding the stereochemical outcome of bond formations. The development of synthetic methodologies continues to be an active area of research to fully harness the potential of such fluorinated building blocks in asymmetric synthesis.

Integration into Peptide and Peptidomimetic Architectures

The incorporation of non-canonical amino acids like this compound into peptide backbones is a powerful strategy for creating novel biomolecules with enhanced therapeutic properties. As a β-amino acid, it extends the peptide chain by an extra carbon atom compared to natural α-amino acids, fundamentally altering the resulting secondary structure.

Design and Synthesis of Conformationally Constrained Peptides

Introducing this compound into a peptide sequence induces specific, predictable turns and helical structures that are distinct from those formed by α-amino acids. This conformational constraint is highly desirable in drug design, as it can lock a peptide into its biologically active shape, thereby increasing its binding affinity and specificity for a target receptor.

| Property | Description | Advantage in Drug Design |

|---|---|---|

| Conformational Rigidity | Induces stable, predictable secondary structures (e.g., helices, turns). | Increases binding affinity and specificity; reduces entropy loss upon binding. |

| Proteolytic Stability | Altered backbone is not recognized by standard proteases. | Prolongs biological half-life and improves bioavailability. |

| Structural Diversity | Creates novel peptide folds not accessible with only α-amino acids. | Allows for the design of molecules that can interact with new biological targets. |

Translational Incorporation into Proteins via Non-Canonical Amino Acid Methods

The site-specific ribosomal incorporation of non-canonical amino acids into proteins is a cutting-edge technique in chemical biology. This process typically involves repurposing a codon (often a stop codon) and engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid and its corresponding tRNA.

While the ribosomal incorporation of various non-canonical amino acids has been demonstrated, the efficiency of incorporating β-amino acids presents a significant challenge to the natural translation machinery. The ribosome has a strong bias against β-amino acids, making their incorporation inefficient. Research has shown that specialized techniques, such as using engineered ribosomes or translation factors like Elongation Factor P (EF-P), can help promote the formation of peptide bonds with these substrates. Although the direct translational incorporation of this compound specifically is not yet widely reported, the ongoing advancements in synthetic biology suggest that it is a feasible goal for future research, opening the door to producing proteins with unique, fluorinated β-amino acid residues.

Structural and Functional Mimicry in Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. This compound is an ideal building block for such molecules. The trifluoromethyl group can act as a bioisostere for other chemical groups. For example, the trifluoromethyl group is sometimes used as a mimic for a leucine (B10760876) side chain's isopropyl group, although with different electronic properties.

By incorporating this β-amino acid, medicinal chemists can create peptidomimetics with altered backbones that retain the side-chain positioning necessary for biological activity while gaining the stability benefits. This approach allows for the development of drug candidates that effectively mimic the function of a native peptide but are more robust and possess better drug-like qualities.

Role as a Bioisostere for Natural Amino Acids, such as Leucine, in Molecular Design

This compound is recognized in molecular design as a bioisostere of natural amino acids, particularly leucine. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The substitution of leucine with its trifluorinated analog is a strategic tool in medicinal chemistry to modulate the properties of peptides and other biologically active molecules. This is primarily due to the steric and electronic similarities between the trifluoromethyl (-CF3) group and the isopropyl group of leucine. researchgate.net

The rationale for this bioisosteric replacement lies in the unique properties conferred by the fluorine atoms. The trifluoromethyl group is sterically similar to an isopropyl group, allowing it to mimic the spatial arrangement of the natural amino acid side chain within a biological target, such as an enzyme's active site. researchgate.net However, the high electronegativity of fluorine introduces significant changes to the electronic properties of the molecule. These alterations can lead to enhanced metabolic stability, increased hydrophobicity, and modified binding affinities, which are critical parameters in drug design. mdpi.comresearchgate.net

Research into the effects of substituting natural amino acids with their fluorinated counterparts has provided valuable insights into how this modification impacts peptide and protein structure and function.

Impact on Conformational Stability:

The introduction of a trifluoromethyl group can significantly influence the conformational preferences of the amino acid residue and, by extension, the secondary structure of a peptide. Studies using circular dichroism spectroscopy have been employed to determine the helical propensity of fluorinated amino acids. For instance, the helix propensity of (S)-2-amino-4,4,4-trifluorobutyric acid (Atb), a close analog, was found to be consistently lower than its non-fluorinated hydrocarbon counterpart. acs.org This suggests that the incorporation of such trifluorinated amino acids may be more suitable for stabilizing beta-sheet structures over alpha-helices. acs.org This conformational effect is a crucial consideration in the de novo design of peptides with specific three-dimensional structures.

| Amino Acid | Compared Analog | Relative Helix Propensity | Reference |

|---|---|---|---|

| (S)-2-amino-4,4,4-trifluorobutyric acid (Atb) | α-Aminobutyric acid (Abu) | Lower (Atb < Abu) | acs.org |

| (S)-5,5,5,5',5',5'-hexafluoroleucine (Hfl) | Leucine (Leu) | Lower (Hfl < Leu) | acs.org |

Influence on Hydrophobicity:

A key consequence of replacing hydrogen atoms with fluorine is an increase in hydrophobicity. The trifluoromethyl group is significantly more lipophilic than a methyl group. This increased hydrophobicity, often described as "polar hydrophobicity" due to the C-F bond dipole, can enhance the interactions of a peptide with hydrophobic pockets in protein targets and improve its ability to cross cell membranes. rsc.org Studies measuring the chromatographic hydrophobicity indexes (φ0) of tripeptides containing trifluoromethylated amino acids have shown strong increases in hydrophobicity, in some cases exceeding that of highly hydrophobic natural amino acids like isoleucine. nih.gov Molecular dynamics simulations have further elucidated that while the number of fluorine atoms is not the sole predictor, substitutions of the -CH3 group to a -CF3 group consistently result in a more hydrophobic amino acid. rsc.org

Enhancement of Proteolytic Stability:

Peptide-based drugs are often limited by their rapid degradation by proteases in the body. The incorporation of fluorinated amino acids like this compound can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's metabolic stability and prolonging its therapeutic effect. The strong carbon-fluorine bond is resistant to metabolic cleavage. mdpi.com Research on model peptides containing hexafluoroleucine (a leucine analog with two trifluoromethyl groups) has demonstrated a position-dependent impact on proteolytic stability. Depending on the specific protease and the position of the fluorinated residue relative to the cleavage site, a significant increase in stability can be achieved.

| Enzyme | Peptide Modification | Position of Substitution | Substrate Remaining after 24h (%) | Reference |

|---|---|---|---|---|

| α-Chymotrypsin | Leucine (Control) | P1' | ~10% | nih.gov |

| Hexafluoroleucine | P1' | ~85% | ||

| Elastase | Alanine (B10760859) (Control) | P2 | ~60% | nih.gov |

| Hexafluoroleucine | P2 | ~80% |

Mechanistic Insights and Advanced Structural Investigations

Mechanistic Elucidation of Asymmetric Synthetic Reactions

The stereocontrolled synthesis of (S)-3-Amino-4,4,4-trifluorobutanoic acid is critical for its application as a chiral building block. Research has focused on developing efficient asymmetric methods that provide high enantiopurity.

A notable method for the asymmetric synthesis of this compound involves a biomimetic transamination reaction. researchgate.net This approach utilizes a DBU-catalyzed asymmetric 1,3-proton shift within a (Z)-3-[(R)-1-phenylethylamino]-4,4,4-trifluoro-N-[(R)-1-phenylethyl]but-2-enamide precursor. The stereochemical outcome of this reaction is governed by the transition state of the proton shift, where the chiral auxiliary, (R)-1-phenylethylamine, directs the facial selectivity of the protonation.

The mechanism relies on the formation of an intermediate Schiff base which, under the influence of the strong, non-nucleophilic base DBU, undergoes tautomerization. The transition state involves a re-addition of a proton to the enamine intermediate. The stereochemical control element is the existing chiral center from the phenylethylamino group, which sterically hinders one face of the molecule, guiding the incoming proton to the opposite face and establishing the desired (S)-configuration at the C3 position. A key finding was the configurational stability of the intermediate Schiff base under the highly basic conditions, which is crucial for achieving high enantioselectivity. researchgate.net

The choice of catalyst and reagents is paramount in directing the reaction pathway and ensuring high stereoselectivity. In the biomimetic transamination approach, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) serves as an effective catalyst for the 1,3-proton shift. Its strong basicity is sufficient to deprotonate the substrate and facilitate the tautomerization, while its steric bulk prevents undesired side reactions.

While detailed mechanistic studies on this compound are limited, broader research into the synthesis of related β-trifluoromethyl α-amino acids highlights the importance of catalyst-substrate interactions. For instance, in syntheses involving catalytic hydrogenation, the choice of chiral phosphine (B1218219) ligands on a rhodium catalyst is critical. nih.gov Similarly, in syntheses using chiral Ni(II) complexes for the α-amino acid isomer, the rigid, planar structure of the complex effectively shields one face of the glycine (B1666218) anion, allowing the alkylating agent to approach only from the less hindered side. nih.govmdpi.comnih.gov These principles of creating a sterically defined chiral environment around the reaction center are fundamental to achieving high asymmetric induction in amino acid synthesis.

Table 1: Key Reagents in the Asymmetric Synthesis of this compound and Related Compounds

| Reagent/Catalyst | Role | Reaction Type | Target Compound Class |

|---|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base Catalyst | Asymmetric 1,3-Proton Shift | β-Amino Acid |

| (R)-1-phenylethylamine | Chiral Auxiliary | Biomimetic Transamination | β-Amino Acid |

| Chiral Ni(II) Schiff Base Complex | Chiral Glycine Equivalent | Asymmetric Alkylation | α-Amino Acid |

| [((R)-trichickenfootphos)Rh(cod)]BF₄ | Asymmetric Catalyst | Stereoselective Hydrogenation | α-Amino Acid |

Detailed Conformational Analysis and Stereochemical Characterization

The trifluoromethyl (CF₃) group exerts a profound influence on the conformational preferences of the amino acid backbone and side chain due to its unique steric and electronic properties.

The CF₃ group is significantly larger and more lipophilic than a methyl group and possesses a strong electron-withdrawing nature. When incorporated into an amino acid, these properties can dictate local conformation. In peptides, the presence of a CF₃ group can favor specific secondary structures. nih.gov For β-amino acids like this compound, the gauche effect between the electronegative fluorine atoms and the vicinal amino group can influence the torsion angles of the backbone. This stereoelectronic effect often leads to a preference for specific rotamers to minimize dipole-dipole repulsions and maximize stabilizing hyperconjugative interactions.

Detailed structural elucidation relies on a combination of spectroscopic and diffraction techniques. While a specific crystal structure for this compound is not prominently available in the literature, the characterization of its enantiomer, (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride, highlights the effective use of various analytical methods.

¹⁹F NMR Spectroscopy is a particularly powerful tool for characterizing trifluoromethylated compounds. The CF₃ group provides a distinct and sensitive signal, typically observed as a quartet around -70 ppm due to coupling with the adjacent methylene (B1212753) protons (CH₂). The chemical shift and coupling constants are sensitive to the local electronic environment, providing valuable information about the molecule's conformation and interactions.

X-ray Crystallography provides the most definitive structural information, including absolute configuration, bond lengths, bond angles, and torsion angles. While data for the parent compound is scarce, X-ray analysis of peptides incorporating analogous α-trifluoromethyl amino acids, such as αCF₃Ala, has revealed that these residues can induce helical conformations. nii.ac.jp Such studies show how the CF₃ group's steric and electronic properties translate into specific packing arrangements and intermolecular interactions in the solid state.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ¹⁹F NMR | Quartet signal approx. -70 ppm | Confirmation of CF₃ group, local electronic environment |

| ¹H NMR | Complex multiplets for CH and CH₂ protons | Confirmation of backbone structure, diastereotopic nature of protons |

| ¹³C NMR | Distinct signals for C=O, Cα, Cβ, and CF₃ carbons | Confirmation of carbon skeleton; CF₃ carbon shows C-F coupling |

| Chiral HPLC | Separation of enantiomers | Determination of enantiomeric excess (ee) |

| X-ray Diffraction | N/A (Data not available) | Would provide definitive 3D structure and absolute stereochemistry |

Molecular Interaction Studies and Binding Mechanisms at a Fundamental Level

The CF₃ group significantly alters the molecular interaction profile of an amino acid. It is often considered a bioisostere of an isopropyl group (as in leucine (B10760876) or valine), but its electronic properties are vastly different. mdpi.com The high electronegativity of the fluorine atoms creates a strong local dipole, making the CF₃ group a poor hydrogen bond acceptor but capable of engaging in favorable dipolar or electrostatic interactions. nih.gov

Studies involving fluorinated amino acids in β-hairpin peptides have shown that interactions involving fluorinated side chains are complex. For example, cross-strand interaction energies were found to follow the order of Leu-Leu > Hfl-Leu > Hfl-Hfl (where Hfl is hexafluoroleucine), suggesting that fluorous-fluorous interactions can be less favorable than hydrocarbon-hydrocarbon interactions in an aqueous environment. nih.gov The CF₃ group enhances hydrophobicity and lipophilicity, which can strengthen binding in hydrophobic pockets of proteins primarily through the hydrophobic effect. nih.gov

Investigation of Intermolecular Forces in Peptidic Systems

The incorporation of trifluoromethylated amino acids into peptide chains has been a strategy to induce specific secondary structures. iris-biotech.de The steric demand of the trifluoromethyl group, which is nearly twice that of a methyl group and comparable to an ethyl or even an isopropyl group, significantly restricts the conformational freedom of the peptide backbone. mdpi.com This steric hindrance, combined with the electron-withdrawing nature of the trifluoromethyl group, can influence the formation of intramolecular hydrogen bonds, which are crucial for the stability of secondary structures like helices and turns. iris-biotech.de

Table 1: Comparison of Torsion Angles in Pentapeptides Containing (R)- or (S)-α-Trifluoromethylalanine

| Residue Position | Torsion Angle | Peptide with (R)-αCF3Ala | Peptide with (S)-αCF3Ala |

| 1-3 (average) | φ | -50.9° | Similar to (R)-αCF3Ala |

| ψ | -33.6° | Similar to (R)-αCF3Ala | |

| 4 | φ | -105.5° | Different from (R)-αCF3Ala |

| ψ | +6.4° | Different from (R)-αCF3Ala | |

| 5 | φ | -112.7° | Different from (R)-αCF3Ala |

| ψ | -82.5° | Different from (R)-αCF3Ala |

Data derived from conformational analysis of L-Leu-based pentapeptides. nii.ac.jp

Characterization of Enzyme-Substrate/Inhibitor Interactions (e.g., aminotransferases)

This compound and structurally related fluorinated amino acids are of significant interest as inhibitors of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as aminotransferases. nih.govnih.gov These enzymes play crucial roles in amino acid metabolism, and their inhibition is a target for various therapeutic interventions. mdpi.com

The mechanism of inhibition by many fluorinated amino acids is often mechanism-based, where the compound acts as a substrate mimic and is processed by the enzyme to a reactive species that then irreversibly inactivates the enzyme. nih.govmdpi.com A common pathway is the "enamine mechanism". nih.govmdpi.com In this mechanism, the fluorinated inhibitor forms a Schiff base with the PLP cofactor. Subsequent enzymatic steps lead to the elimination of a fluoride (B91410) ion, generating a reactive enamine intermediate. This intermediate then covalently modifies the enzyme, typically by forming an adduct with the PLP cofactor, leading to inactivation. nih.govcapes.gov.br

Studies on the inactivation of γ-aminobutyric acid aminotransferase (GABA-AT) by 3-amino-4-fluorobutanoic acid have shown that for every inactivation event, multiple molecules of the inhibitor are turned over, releasing fluoride ions. nih.gov This indicates a partition ratio where the enzyme either becomes inactivated or releases a metabolic product. nih.gov

The interactions within the enzyme's active site are critical for both catalysis and inhibition. In aminotransferases, the active site contains key residues that interact with the substrate/inhibitor. For instance, in ornithine aminotransferase (OAT), residues like Tyr55 and Arg180 are involved in binding the carboxylate group of inhibitors. bohrium.com However, inhibition can also be achieved without direct interaction with some of these residues, suggesting multiple possible binding modes. bohrium.com The inactivation of human OAT by some fluorinated analogs proceeds through noncovalent interactions, with covalent binding being a minor component. osti.gov

Table 2: Kinetic Constants for the Inhibition of Aminotransferases by Various Fluorinated Analogs

| Compound | Target Enzyme | K_I (mM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹s⁻¹) |

| (S)-4-Amino-5-fluoropentanoic acid | GABA-AT | 0.11 | 0.15 | 23 |

| (1R,3S,4S)-3-Amino-4-fluorocyclopentane carboxylic acid | GABA-AT | 0.15 | 0.09 | 10 |

| (1R,3S,4S)-3-Amino-4-fluorocyclopentane carboxylic acid | hOAT | 0.81 | 0.05 | 1.0 |

| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | GABA-AT | 0.03 | 0.41 | 230 |

| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | hOAT | 0.28 | 0.16 | 9.5 |

Data for analogous fluorinated inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT). mdpi.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of fluorinated organic compounds. nih.govbiointerfaceresearch.com DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's stability and reactivity. biointerfaceresearch.comelsevierpure.com For fluorinated carboxylic acids, methods like B3LYP, M06-2X, and higher-level ab initio calculations such as CBS-APNO are employed to compute thermodynamic properties like standard enthalpies of formation. elsevierpure.com

DFT calculations can predict the reactivity of (S)-3-Amino-4,4,4-trifluorobutanoic acid by analyzing its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The energy gap between HOMO and LUMO (ΔEH-L) is a key indicator of chemical reactivity and stability. biointerfaceresearch.com A smaller gap generally implies higher reactivity. For butanoic acid derivatives, the distribution of these orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack. biointerfaceresearch.com

In the context of stereoselectivity, computational models can be used to understand the high diastereoselectivity observed in synthetic routes, such as those involving the alkylation of chiral Ni(II) complexes. nih.gov By modeling the transition states of the reaction, chemists can rationalize why a particular stereoisomer is preferentially formed, often due to steric hindrance from parts of the chiral auxiliary which block one face of the complex from the approaching reactant. nih.gov

Table 1: Illustrative Reactivity Descriptors from DFT Calculations The following data is representative of typical outputs from DFT calculations on organic molecules and is provided for illustrative purposes, as specific values for this compound are not available in the cited literature.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 4.15 eV | Measures the power to attract electrons |

| Chemical Hardness (η) | 3.35 eV | Measures resistance to charge transfer |

| Electrophilicity Index (ω) | 2.57 eV | Global electrophilic nature of the molecule |

The introduction of a trifluoromethyl (CF3) group significantly alters the electronic structure of the butanoic acid backbone. The high electronegativity of fluorine atoms creates a strong electron-withdrawing inductive effect, which polarizes the C-F bonds and influences the entire molecule. mdpi.com This effect can be visualized through electrostatic potential maps, which show a region of negative potential around the fluorine atoms and a more positive potential on the adjacent carbon. mdpi.comnih.gov

This electron-withdrawing nature stabilizes the molecule, particularly the carboxylate anion, which can increase the acidity of the carboxylic acid group compared to its non-fluorinated analog. elsevierpure.com The C-F bond itself is exceptionally strong, contributing to the metabolic stability of the compound, a desirable trait in medicinal chemistry. mdpi.com Computational studies on fluorinated amino acids show that these electronic effects also influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition and protein binding. nih.govacs.org

Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational dynamics in solution, revealing how it folds and flexes in an aqueous environment. fu-berlin.de These simulations rely on force fields, such as AMBER or CHARMM, which are sets of parameters that define the potential energy of the system. rsc.org Specific force fields have been developed for fluorinated amino acids to accurately model their unique properties. rsc.org

Ligand Docking Studies to Elucidate Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). acs.org This method is essential for understanding the molecular recognition process and is widely used in drug discovery. nih.gov For this compound, docking studies would be employed to predict its binding mode within the active site of a target protein. nih.gov

The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. acs.org These scores are based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov Docking simulations could reveal key amino acid residues in the receptor that interact with the trifluoromethyl, amino, and carboxylic acid groups of the ligand. researchgate.net Such studies on other fluorinated compounds have shown that fluorine can participate in favorable interactions within a binding pocket, enhancing binding affinity. acs.org

Table 2: Example Output from a Ligand Docking Simulation This table illustrates the type of information obtained from a molecular docking study. The receptor and specific interactions are hypothetical.

| Ligand Pose | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical Receptor) | Type of Interaction |

| 1 | -8.2 | Arg124, Gln78 | Hydrogen Bond with Carboxylate |

| 1 | Tyr210 | Pi-Cation with Amino Group | |

| 1 | Val150, Leu154 | Hydrophobic Interaction with CF3 group | |

| 2 | -7.5 | Lys99 | Salt Bridge with Carboxylate |

| 2 | Ser122 | Hydrogen Bond with Amino Group |

Computational Exploration of Conformational Landscapes and Energetic Profiles

Exploring the conformational landscape of a flexible molecule like this compound is critical for understanding its behavior. Computational methods can systematically rotate the molecule's single bonds to generate a wide range of possible three-dimensional structures (conformers). nii.ac.jp For each conformer, quantum mechanical calculations are performed to determine its relative energy. capes.gov.br

The results are often visualized on a potential energy surface or a Ramachandran-like plot, which maps the energy as a function of key dihedral angles. nii.ac.jp This analysis identifies the lowest-energy (most stable) conformers and the energy barriers between them. capes.gov.br Studies on peptides containing α-trifluoromethyl amino acids have shown that the bulky and electronegative CF3 group can significantly influence the preferred backbone torsion angles (φ and ψ), often inducing stable secondary structures like 3(10)-helices. nii.ac.jp Understanding the preferred conformations and the energy required to switch between them is vital for predicting how the molecule will present itself to a biological target. capes.gov.brnih.gov

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Enantiomeric Purity Determination and Separation

The assessment of enantiomeric purity is critical in the synthesis and application of chiral molecules like (S)-3-Amino-4,4,4-trifluorobutanoic acid. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the foremost technique for separating enantiomers and quantifying their relative amounts. gcms.czyakhak.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for the direct analysis of amino acid enantiomers. sigmaaldrich.com This technique typically employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. yakhak.org For fluorinated amino acids, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, have proven effective. yakhak.org The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the (S) and (R) enantiomers. researchgate.net Derivatization is sometimes used to improve solubility or create diastereomers that can be resolved on achiral columns, but direct analysis on CSPs is often preferred to avoid extra steps. sigmaaldrich.com

Gas Chromatography (GC): Chiral GC is another robust technique for determining enantiomeric excess, often coupled with a mass spectrometer (GC-MS) for definitive identification. lookchem.comnih.gov For GC analysis, the amino acid must first be derivatized to increase its volatility. nih.govnih.gov A common derivatization process involves reaction with reagents like heptafluorobutyl chloroformate (HFBCF) followed by amidation. nih.govnih.govresearchgate.net The resulting volatile derivatives are then separated on a capillary column coated with a chiral selector, such as Chirasil-L-Val. nih.govnih.gov This method allows for the sensitive detection and quantification of even minor amounts of the undesired enantiomer in a complex matrix. nih.govresearchgate.net

| Technique | Chiral Stationary Phase (CSP) / Column | Typical Mobile Phase / Conditions | Detection Method | Key Finding |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA) | Hexane/Isopropanol mixtures | UV, Fluorescence (FL) | Baseline separation of (S) and (R) enantiomers, allowing for accurate enantiomeric excess (ee) determination. yakhak.org |

| Chiral GC-MS | Chirasil-L-Val capillary column | Requires derivatization (e.g., with HFBCF) to form volatile compounds. nih.gov | Mass Spectrometry (MS) | High sensitivity for quantifying enantiomeric impurities and confirming identity via mass-to-charge ratio. lookchem.comnih.gov |

High-Resolution Spectroscopic Methods (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry) for Structural Confirmation

Once synthesized and purified, the precise chemical structure of this compound is confirmed using high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. nih.govillinois.edu

¹H NMR: Reveals the number and connectivity of hydrogen atoms. The signals for the protons on the carbon backbone will show characteristic splitting patterns (multiplicity) due to coupling with adjacent protons and the fluorine atoms.

¹³C NMR: Identifies the different carbon environments, including the carbonyl carbon of the carboxylic acid, the two carbons of the ethyl backbone, and the carbon of the trifluoromethyl group.

¹⁹F NMR: This is a highly sensitive technique that is exceptionally useful for fluorinated compounds. nih.govnsf.gov It provides a distinct signal for the trifluoromethyl (CF₃) group, and its chemical shift is highly sensitive to the local electronic environment. nih.govresearchgate.netnih.gov The absence of other fluorine signals confirms the presence of a single CF₃ group. The high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus result in high sensitivity and straightforward spectral interpretation. nsf.govescholarship.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence, as the measured mass can be matched to a unique combination of atoms. Techniques like electrospray ionization (ESI) are commonly used to generate ions from the amino acid for analysis. unito.it

| Spectroscopic Method | Parameter | Expected Observation for this compound |

|---|---|---|

| ¹H NMR | Chemical Shift (δ), Coupling (J) | Distinct signals for CH, CH₂, and NH₂ protons, with splitting from H-H and H-F coupling. |

| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to C=O, CH, CH₂, and CF₃ carbons. |

| ¹⁹F NMR | Chemical Shift (δ) | A single, strong signal (typically a quartet due to coupling with adjacent CH proton) characteristic of a CF₃ group. |

| HRMS (ESI+) | m/z of [M+H]⁺ | Experimental mass matches the theoretical mass for C₄H₇F₃NO₂⁺ to within a few parts per million (ppm). |

Chiroptical Spectroscopy for Absolute Configuration Assignment and Conformational Probes

While chromatography can separate enantiomers, chiroptical spectroscopy provides a direct means of determining the absolute configuration (i.e., the actual three-dimensional arrangement of atoms as R or S). wikipedia.org Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful for this purpose. mtoz-biolabs.comnih.gov

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): These techniques measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.comnih.gov The resulting spectrum is unique to a specific enantiomer; the spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum. nih.gov

For absolute configuration assignment, the experimental VCD or ECD spectrum of the synthesized compound is compared to a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a known configuration (e.g., the S-enantiomer). mdpi.comresearchgate.net A good match between the experimental and the calculated spectrum for the (S)-configuration provides strong evidence that the synthesized molecule is indeed this compound. researchgate.net

Furthermore, because CD and VCD spectra are highly sensitive to the molecule's three-dimensional shape, they serve as excellent probes of its conformational preferences in solution. nih.govmdpi.comru.nl Different conformers of the molecule can give rise to distinct spectral features, allowing researchers to study the molecule's dynamic behavior and predominant shapes under various conditions. mdpi.commdpi.com

| Technique | Principle | Application for this compound |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by chiral chromophores. nih.gov | Assigns absolute configuration by comparing experimental spectra with theoretical calculations for the S-enantiomer. mtoz-biolabs.com |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light, probing chiral molecular vibrations. nih.govru.nl | Provides detailed structural and conformational information; used to confirm absolute configuration and study solution-phase structure. researchgate.netmdpi.com |

| Optical Rotation | Rotation of the plane of plane-polarized light by a chiral compound. | The sign of the specific rotation ([α]D) can be compared to literature values for the known enantiomer (e.g., a positive value for the (S)-enantiomer). |

Broader Academic Perspectives and Future Research Trajectories

Contributions to the Field of Organofluorine Chemistry and its Methodological Advancements

The synthesis and application of (S)-3-Amino-4,4,4-trifluorobutanoic acid have notably advanced the field of organofluorine chemistry. The introduction of fluorine-containing moieties into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Organofluorine compounds are prevalent in pharmaceuticals and agrochemicals, with an estimated one-fifth of all pharmaceuticals containing fluorine. wikipedia.org The carbon-fluorine bond's strength contributes to the metabolic stability of these compounds. alfa-chemistry.comtaylorandfrancis.com

The development of synthetic routes to chiral fluorinated compounds like this compound is a significant challenge and a key focus of organofluorine chemistry. Research in this area has led to methodological advancements, including the development of biocatalytic platforms for the synthesis of chiral α-trifluoromethylated organoborons, which are versatile building blocks for a range of trifluoromethyl-containing molecules. acs.orgnih.govnih.gov These enzymatic approaches offer a sustainable alternative to traditional chemical methods. nih.gov

Furthermore, the synthesis of such complex fluorinated molecules has spurred the development of novel fluorinating agents and asymmetric synthesis strategies. numberanalytics.comnih.gov For instance, a preparative-scale asymmetric synthesis of a derivative of (S)-2-amino-4,4,4-trifluorobutanoic acid has been developed using a recyclable chiral auxiliary, highlighting the progress in creating economically viable and scalable methods for producing enantiomerically pure fluorinated amino acids. mdpi.comnih.govresearchgate.net

Impact on the Development of Unnatural Amino Acid and Peptide Chemistry

This compound is a prime example of an unnatural amino acid, a class of molecules that has had a profound impact on peptide chemistry and drug discovery. sigmaaldrich.comcpcscientific.comjpt.comyoutube.com The incorporation of unnatural amino acids into peptides can enhance their biological activity, improve proteolytic resistance, and constrain their conformations. sigmaaldrich.comjpt.com

The trifluoromethyl group in this compound significantly influences the properties of peptides into which it is incorporated. This group can increase lipophilicity, which may improve cell permeability and bioavailability. alfa-chemistry.comnbinno.comiris-biotech.de Moreover, the steric and electronic effects of the trifluoromethyl group can stabilize specific peptide secondary structures, such as β-turns, which can be crucial for biological activity. iris-biotech.de The incorporation of fluorinated amino acids like this one can also shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's metabolic stability and in vivo half-life. nbinno.comiris-biotech.de

The unique properties of fluorinated amino acids have made them valuable tools in creating peptide-based therapeutics with improved pharmacological profiles. nbinno.comiris-biotech.de Additionally, the presence of the fluorine atom provides a sensitive probe for ¹⁹F NMR spectroscopy, a powerful technique for studying peptide structure and interactions without the need for isotopic labeling. iris-biotech.de

| Property Enhanced by Fluorination | Impact on Peptides |

| Metabolic Stability | Increased resistance to proteolytic degradation, leading to a longer in vivo half-life. nbinno.comiris-biotech.de |

| Lipophilicity | Improved cell permeability and bioavailability. alfa-chemistry.comnbinno.comiris-biotech.de |

| Conformational Control | Stabilization of specific secondary structures, such as β-turns, influencing biological activity. iris-biotech.de |

| Binding Affinity | Potential for enhanced binding to target proteins. |

Emerging Trends and Prospective Research Directions

The study of this compound and other fluorinated building blocks continues to evolve, with several emerging trends and future research directions promising to expand their impact.

A key area of ongoing research is the development of more efficient, sustainable, and scalable methods for the synthesis of enantiomerically pure fluorinated amino acids. While significant progress has been made, the demand for these compounds necessitates the exploration of novel synthetic strategies. mdpi.comnih.gov Biocatalysis and enzymatic methods are at the forefront of this effort, offering the potential for highly selective and environmentally friendly processes. acs.orgnih.govnih.gov The development of genetically engineered enzymes capable of catalyzing the formation of carbon-fluorine bonds or incorporating fluorinated substrates is a particularly promising avenue. chemrxiv.org

Fluorinated building blocks like this compound provide access to novel chemical space for drug discovery and materials science. sigmaaldrich.comfluorochem.co.ukyoutube.comacs.org The unique properties conferred by fluorine, such as altered acidity, basicity, and lipophilicity, allow for the design of molecules with fine-tuned characteristics. numberanalytics.comsigmaaldrich.comfluorochem.co.uk Researchers are actively exploring the synthesis of new libraries of fluorinated compounds to identify novel bioactive molecules and materials with enhanced properties. The systematic incorporation of fluorinated motifs is a powerful strategy for modulating the physicochemical and biological properties of organic molecules. sigmaaldrich.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.